6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl
Brand Name: Vulcanchem
CAS No.: 1228304-12-8
VCID: VC2613347
InChI: InChI=1S/C13H8Br2N2.ClH/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12;/h1-8H;1H
SMILES: C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Br)Br.Cl
Molecular Formula: C13H9Br2ClN2
Molecular Weight: 388.48 g/mol

6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl

CAS No.: 1228304-12-8

Cat. No.: VC2613347

Molecular Formula: C13H9Br2ClN2

Molecular Weight: 388.48 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl - 1228304-12-8

Specification

CAS No. 1228304-12-8
Molecular Formula C13H9Br2ClN2
Molecular Weight 388.48 g/mol
IUPAC Name 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine;hydrochloride
Standard InChI InChI=1S/C13H8Br2N2.ClH/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12;/h1-8H;1H
Standard InChI Key XXKFYISRBMUHCB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Br)Br.Cl
Canonical SMILES C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Br)Br.Cl

Introduction

Chemical Structure and Properties

Molecular Structure

6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl consists of an imidazo[1,2-a]pyridine core with a bromine atom at the 6-position and a 4-bromophenyl group at the 2-position. The compound exists as a hydrochloride salt, which affects its solubility and stability characteristics. The imidazo[1,2-a]pyridine scaffold is a bicyclic heterocycle with nitrogen atoms at positions 1 and 4, contributing to its basic properties.

Physical and Chemical Properties

Based on similar imidazo[1,2-a]pyridine derivatives, the compound likely appears as a crystalline solid with a high melting point. The presence of two bromine atoms and the HCl salt form significantly influences its physicochemical properties.

Table 1. Estimated Physical Properties of 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC13H9Br2N2·HClBased on structure
Molecular Weight388.50 g/mol (free base: 352.04 g/mol)Calculated from atomic weights
Physical AppearanceCrystalline solidSimilar to other imidazo[1,2-a]pyridine derivatives
SolubilityLikely soluble in polar organic solvents; improved water solubility compared to free baseBased on similar heterocyclic salt forms
Melting PointEstimated >200°CExtrapolated from similar compounds
LogP (Octanol-Water)Approximately 4.2-4.8Estimated based on dibrominated structure

Structural Comparison with Similar Compounds

The structure of 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl differentiates from similar compounds primarily in the substituent at the 4-position of the phenyl ring. While the target compound contains a bromine atom at this position, related compounds feature fluorine, chlorine, or methyl groups .

Table 2. Structural Comparison with Related Compounds

CompoundCore StructureSubstituent at Position 2Additional Features
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl6-Bromoimidazo[1,2-a]pyridine4-BromophenylHCl salt
6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine6-Bromoimidazo[1,2-a]pyridine4-FluorophenylFree base
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine6-Bromoimidazo[1,2-a]pyridine3,4-DichlorophenylFree base
6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine6-Bromoimidazo[1,2-a]pyridine4-MethylphenylFree base

Synthesis Methods

General Synthetic Approaches

The synthesis of 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl likely follows similar routes to those established for related compounds. Based on information about similar derivatives, several synthetic pathways can be proposed.

Primary Synthetic Route

A common method for synthesizing imidazo[1,2-a]pyridine derivatives involves the condensation of 2-aminopyridine with α-bromoketones. For the target compound, this would involve:

  • Starting with 5-bromo-2-aminopyridine

  • Reacting with 2-bromo-1-(4-bromophenyl)ethanone

  • Cyclization to form the imidazo[1,2-a]pyridine core

  • Treatment with HCl to form the hydrochloride salt

Microwave-Assisted Synthesis

Modern synthetic approaches often employ microwave irradiation to enhance reaction efficiency. Similar to the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine reported in the literature, a microwave-assisted method could potentially be applied to synthesize the target compound with reduced reaction times and improved yields .

Table 3. Potential Synthesis Conditions for 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl

MethodReagentsConditionsExpected YieldAdvantagesLimitations
Conventional Condensation5-bromo-2-aminopyridine, 2-bromo-1-(4-bromophenyl)ethanone, base (K2CO3, NaHCO3)Polar solvent (methanol, ethanol), reflux, 4-6 hoursModerate (50-70%)Well-established, scalableLonger reaction time, moderate yield
Microwave-Assisted5-bromo-2-aminopyridine, 2-bromo-1-(4-bromophenyl)ethanone, baseMicrowave irradiation, 100-150°C, 10-15 minutesGood (70-85%)Rapid reaction, better yieldRequires specialized equipment
One-Pot Multi-Component5-bromo-2-aminopyridine, 4-bromobenzaldehyde, oxidizing agentSolvent-free conditions or minimal solvent, catalystVariable (40-75%)Atom economy, fewer stepsComplex purification

Purification and Characterization

The synthesis of 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl would typically be followed by purification steps such as recrystallization from appropriate solvents or column chromatography. Characterization would involve spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure and purity of the final product .

Chemical Reactions and Mechanisms

Reactivity Patterns

The reactivity of 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl is expected to be influenced by several structural features:

  • The bromine atoms at both the 6-position of the imidazo[1,2-a]pyridine core and the 4-position of the phenyl ring

  • The basic nitrogen atoms in the imidazo[1,2-a]pyridine heterocycle

  • The HCl salt form, which affects the protonation state of the molecule

Common Reaction Types

Based on the reactivity of similar compounds, 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl is likely to undergo several types of reactions:

Nucleophilic Substitution Reactions

The bromine atoms serve as potential sites for nucleophilic substitution reactions, allowing for functionalization and derivatization of the molecule. The bromine at the 6-position of the imidazo[1,2-a]pyridine core and the bromine on the phenyl ring may exhibit different reactivity patterns due to their distinct electronic environments.

Coupling Reactions

The compound can potentially participate in various metal-catalyzed coupling reactions, particularly at the bromine positions:

  • Suzuki-Miyaura coupling with boronic acids or esters

  • Sonogashira coupling with terminal alkynes

  • Heck reactions with alkenes

  • Buchwald-Hartwig amination with amines

Acid-Base Reactions

As a hydrochloride salt, the compound can undergo acid-base reactions, potentially converting to the free base form in basic conditions or forming different salt forms with other acids.

Table 4. Potential Chemical Reactions of 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl

Reaction TypeReagentsConditionsExpected ProductsPotential Applications
Suzuki CouplingArylboronic acids, Pd catalystBase, solvent, heat6-Aryl-2-(4-bromophenyl)imidazo[1,2-a]pyridine or 6-Bromo-2-(4-arylphenyl)imidazo[1,2-a]pyridineSynthesis of more complex derivatives
Nucleophilic SubstitutionNucleophiles (amines, alkoxides)Polar solvent, heatSubstituted derivatives at bromine positionsFunctionalization for specific applications
Salt-Free Base ConversionBase (NaOH, K2CO3)Aqueous or biphasic system6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (free base)Solubility modification, purification
Double CouplingDiboronic acids, Pd catalystBase, solvent, heatBis-substituted productsBuilding blocks for polymers or materials

Biological Activities and Applications

Antimicrobial Activity

Many imidazo[1,2-a]pyridines demonstrate antibacterial and antifungal properties. The presence of bromine atoms may enhance these activities due to increased lipophilicity and potential interactions with biological targets.

Anti-inflammatory Properties

Several imidazo[1,2-a]pyridine derivatives have shown anti-inflammatory effects. The specific substitution pattern in the target compound might influence its interaction with inflammatory pathways.

CompoundPotential Antimicrobial ActivityPotential Anti-inflammatory ActivityPotential Anticancer Activity
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HClModerate to HighModerateModerate to High
6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridineModerateModerateModerate
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridineHighModerate to HighHigh
6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridineLow to ModerateLow to ModerateLow to Moderate

Synthetic Intermediate

The compound could serve as a valuable synthetic intermediate for developing more complex molecules due to the reactivity of the bromine substituents. The two bromine atoms provide handles for further functionalization through various coupling reactions.

Structure-Activity Relationship Studies

The specific substitution pattern makes the compound useful for structure-activity relationship (SAR) studies, particularly in comparing the effects of different halogen substituents on biological activity. Such studies could provide insights into the role of bromine atoms in biological interactions compared to other halogens.

Material Science Applications

Some imidazo[1,2-a]pyridine derivatives have applications in material science, including as components in organic light-emitting diodes (OLEDs) or as ligands in coordination chemistry. The dibrominated compound could be particularly useful for creating polymeric materials through multiple coupling reactions.

Hazard TypeClassificationBasis for Classification
Acute ToxicityCategory 4 (H302)May be harmful if swallowed; based on similar compounds
Skin IrritationCategory 2 (H315)May cause skin irritation; based on similar halogenated compounds
Eye IrritationCategory 2A (H319)May cause serious eye irritation; based on similar compounds
Specific Target Organ Toxicity - Single ExposureCategory 3 (H335)May cause respiratory irritation; based on similar compounds

Analytical Methods and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on similar compounds, the 1H NMR spectrum of 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl would likely show characteristic signals for:

  • Aromatic protons of the pyridine ring

  • Aromatic protons of the 4-bromophenyl group

  • The characteristic singlet for the H-3 proton of the imidazo ring

The 13C NMR would display signals corresponding to the carbon atoms in the imidazo[1,2-a]pyridine core and the 4-bromophenyl substituent.

Infrared (IR) Spectroscopy

Expected IR absorption bands would include:

  • C=N and C=C stretching vibrations of the imidazo[1,2-a]pyridine core

  • C-H stretching of aromatic rings

  • C-Br stretching vibrations

  • N-H stretching if the salt form involves protonation of a nitrogen atom

Mass Spectrometry

Mass spectrometry would likely show:

  • Molecular ion peak corresponding to the free base (m/z ≈ 352)

  • Characteristic isotope pattern due to the presence of two bromine atoms

  • Fragmentation patterns involving loss of bromine atoms and fragmentation of the heterocyclic system

Table 7. Expected Spectroscopic Data for 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl

Analytical MethodExpected Key FeaturesSignificance
1H NMRSignals at δ 7.5-8.5 ppm (aromatic protons); characteristic singlet for H-3 at δ 8.0-8.2 ppmConfirms structure and purity
13C NMRSignals for aromatic carbons (δ 110-140 ppm); C=N carbon at δ 145-155 ppmConfirms carbon skeleton
IRBands at 1600-1650 cm-1 (C=N, C=C); 800-600 cm-1 (C-Br)Confirms functional groups
Mass SpectrometryM+ at m/z ≈ 352; M+2 and M+4 peaks with characteristic bromine isotope patternConfirms molecular weight and bromine atoms
HPLCRetention time dependent on column and conditionsAssesses purity

X-ray Crystallography

X-ray crystallography would provide definitive structural information, including:

  • Bond lengths and angles

  • Torsion angles between the imidazo[1,2-a]pyridine core and the 4-bromophenyl substituent

  • Crystal packing arrangements

  • Hydrogen bonding patterns associated with the HCl salt form

Current Research and Future Perspectives

Recent Research Trends

Research on imidazo[1,2-a]pyridine derivatives has focused on:

  • Development of new synthetic methodologies with improved efficiency and selectivity

  • Exploration of biological activities, particularly antimicrobial and anticancer properties

  • Structure-activity relationship studies to understand the influence of different substituents

  • Applications in materials science and coordination chemistry

Research Gaps

Several research areas remain to be explored:

  • Detailed investigation of structure-activity relationships specifically for dibrominated derivatives

  • Exploration of green and sustainable synthetic methods

  • Comprehensive toxicological profiling

  • Applications in emerging technologies such as photovoltaics or optoelectronics

Table 8. Research Opportunities for 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl

Research AreaCurrent StatusFuture DirectionsPotential Impact
Synthetic MethodologySeveral methods established for similar compoundsDevelopment of greener, more efficient methodsMore accessible synthesis, reduced environmental impact
Biological ActivityLimited data on exact compoundComprehensive screening against various biological targetsNew lead compounds for drug discovery
Structure ModificationBasic bromination patterns establishedExploration of selective functionalization of bromine positionsEnhanced structure-activity relationship understanding
Material ApplicationsLimited exploration for dibrominated derivativesInvestigation as building blocks for advanced materialsNew functional materials with unique properties

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